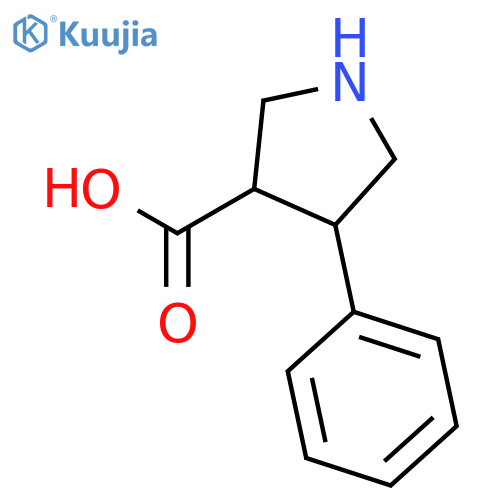Cas no 652971-46-5 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid)

652971-46-5 structure
商品名:(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid
CAS番号:652971-46-5
MF:C11H13NO2
メガワット:191.226423025131
MDL:MFCD11520138
CID:68555
PubChem ID:51051667
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 化学的及び物理的性質
名前と識別子
-
- (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid
- (+/-)-trans-4-Phenyl-pyrrolidine-3-carboxylic acid
- AG-G-45728
- AK113020
- CTK5C2511
- KB-207572
- LS30162
- PubChem18491
- SureCN1817856
- 652971-46-5
- 4-phenyl-3-pyrrolidinecarboxylic acid
- Trans-4-phenylpyrrolidine-3-carboxylic acid
- AKOS006283433
- SCHEMBL1817856
- 1260601-81-7
- AU-004/43508386
- DTXSID00679634
- CS-0184622
- EN300-198620
- (3R,4S)-4-PHENYLPYRROLIDINE-3-CARBOXYLICACID
- AC-22398
- 3-Pyrrolidinecarboxylic acid, 4-phenyl-, (3R,4S)-
- (3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid
-
- MDL: MFCD11520138
- インチ: InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
- InChIKey: XTJDGOQYFKHEJR-VHSXEESVSA-N
- ほほえんだ: C1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O
計算された属性
- せいみつぶんしりょう: 191.09500
- どういたいしつりょう: 191.095
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 49.3A^2
じっけんとくせい
- 密度みつど: 1.186 g/cm3
- ふってん: 372.8ºC at 760 mmHg
- フラッシュポイント: 179.3ºC
- 屈折率: 1.562
- PSA: 49.33000
- LogP: 1.40300
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196876-1g |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 95% | 1g |
$*** | 2023-05-29 | |
| TRC | R228780-100mg |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid |
652971-46-5 | 100mg |
$ 585.00 | 2022-06-03 | ||
| Chemenu | CM196876-1g |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 95% | 1g |
$729 | 2021-06-09 | |
| TRC | R228780-25mg |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid |
652971-46-5 | 25mg |
$ 225.00 | 2022-06-03 | ||
| Enamine | EN300-198617-0.5g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 0.5g |
$520.0 | 2023-05-31 | ||
| Enamine | EN300-198617-0.05g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 0.05g |
$455.0 | 2023-05-31 | ||
| Enamine | EN300-198617-10.0g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 10g |
$2331.0 | 2023-05-31 | ||
| Enamine | EN300-198617-0.25g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 0.25g |
$498.0 | 2023-05-31 | ||
| Enamine | EN300-198617-1.0g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 1g |
$541.0 | 2023-05-31 | ||
| Enamine | EN300-198617-5.0g |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid |
652971-46-5 | 5g |
$1572.0 | 2023-05-31 |
(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
652971-46-5 ((3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid) 関連製品
- 939758-05-1(Methyl 4-phenylpyrrolidine-3-carboxylate)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:652971-46-5)(3R,4S)-4-Phenylpyrrolidine-3-carboxylicacid

清らかである:99%
はかる:1g
価格 ($):548.0